molecular formula C7H8O2 B043894 Methylhydroquinone CAS No. 95-71-6

Methylhydroquinone

Cat. No.: B043894
CAS No.: 95-71-6
M. Wt: 124.14 g/mol
InChI Key: CNHDIAIOKMXOLK-UHFFFAOYSA-N
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Description

Methylhydroquinone, also known as toluhydroquinone, is an aromatic organic compound with the chemical formula CH₃C₆H₃-1,4-(OH)₂. It is a derivative of hydroquinone, where a methyl group is substituted at the para position of the benzene ring. This compound is a white crystalline solid and is known for its various applications in scientific research and industry.

Safety and Hazards

Methylhydroquinone can cause severe skin burns and eye damage . It may cause an allergic skin reaction . It may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Methylhydroquinone is used as a medicine, dye, pigment intermediates, antioxidants, and is also a new type of polymerization inhibitor . Its future directions could involve further exploration of these applications and the development of safer and more efficient synthesis methods.

Biochemical Analysis

Biochemical Properties

Methylhydroquinone plays a role in various biochemical reactions. It is a fast redox cycling molecule and has the potential to bind to thiol, amine, and hydroxyl groups . This property allows this compound to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biomolecules involved and the environmental conditions.

Cellular Effects

This compound has been found to inhibit the growth of endothelial and tumor cells in culture in the micromolar range . It influences cell function by interacting with various cell signaling pathways, potentially affecting gene expression and cellular metabolism . The specific cellular processes influenced by this compound can vary depending on the cell type and the presence of other biomolecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can vary depending on the specific biomolecules this compound interacts with and the environmental conditions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to be degraded by certain strains via two metabolic pathways branching at 2-methylhydroquinone

Transport and Distribution

This compound is likely to be transported and distributed within cells and tissues

Chemical Reactions Analysis

Methylhydroquinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.

    Reduction: It can be reduced to form hydroquinones, which are used in various applications.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups on the benzene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Methylhydroquinone is similar to other hydroquinone derivatives such as:

This compound is unique due to the presence of a methyl group, which influences its chemical reactivity and biological activity. This methyl group makes it more hydrophobic compared to hydroquinone, affecting its solubility and interaction with biological membranes.

Properties

IUPAC Name

2-methylbenzene-1,4-diol
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InChI

InChI=1S/C7H8O2/c1-5-4-6(8)2-3-7(5)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHDIAIOKMXOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8O2
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DSSTOX Substance ID

DTXSID4020876
Record name Methylhydroquinone
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Molecular Weight

124.14 g/mol
Source PubChem
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Physical Description

Off-white solid with a slight odor; [Eastman Chemical MSDS]
Record name 2-Methyl-1,4-hydroquinone
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Vapor Pressure

0.0028 [mmHg]
Record name 2-Methyl-1,4-hydroquinone
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CAS No.

95-71-6
Record name Methylhydroquinone
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Record name 2-Methyl-1,4-hydroquinone
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Record name Methylhydroquinone
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Record name 1,4-Benzenediol, 2-methyl-
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Record name Methylhydroquinone
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Record name 2-methylhydroquinone
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Record name METHYLHYDROQUINONE
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Synthesis routes and methods I

Procedure details

By repeating the procedure of Example 5, meta-cresol was subjected to reaction under the same conditions, except perisobutyric acid was used in place of peracetic acid. Consequently, the conversion of perisobutyric acid was 99.9% and there were obtained 10.3% of 3-methyl-1,2-dihydroxy benzene, 23.0% of 4-methyl-1,2-dihydroxy benzene and 25.9% of 3-metyl-1,4-dihydroxy benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
peracetic acid
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the presence of 0.2% by weight of the same phosphorus-containing acid ester as indicated in Example 4, 1 mol or orthocresol and 0.2 mol of peracetic acid were caused to react at 50°C. Within 75 minutes after the start of the addition of peracid, the reaction product was analyzed by gas chromatography. Consequently, it was found that the conversion of peracetic acid was 99.8% and that there were produced 3-methyl-1,2-dihydroxy benzene and 2-methyl-1,4-dihydroxy benzene in amounts corresponding to 40.0% and 29.3% respectively.
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[Compound]
Name
ester
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reactant
Reaction Step One
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Name
peracetic acid
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0.2 mol
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Reaction Step Three
[Compound]
Name
peracid
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0 (± 1) mol
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reactant
Reaction Step Four
Name
peracetic acid
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Reaction Step Five

Synthesis routes and methods III

Procedure details

The procedure of Example 7 was repeated, except that 0.5 mol of ortho-cresol was used in place of para-cresol and the peracetic acid was used at a proportion of 0.05 mol and the reaction temperature was held at 50° C. Analysis of the reaction mixture by gas chromatograph showed the conversion of ortho-cresol to be 4.00 percent and the yields of 3-methyl-1,2-dihydroxybenzene and 2-methyl-1,4-dihydroxybenzene to be 35.6 mol percent and 33.9 mol percent respectively based on the consumed peracetic acid.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
peracetic acid
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The procedure of Example 7 was repeated, except that 0.5 mol of meta-cresol was used in place of para-cresol and 0.05 mol of perpropionic acid was used in place of peracetic acid. The results showed the conversion of meta-cresol to be 3.8 percent and the yields of 3-methyl-1,2-dihydroxybenzene, 4-methyl-1,2-dihydroxybenzene and 3-methyl-1,4-dihydroxybenzene based on the consumed propionic acid to be 19.5 mol percent, 26.4 mol percent and 42.1 mol percent respectively.
Quantity
0.5 mol
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reactant
Reaction Step One
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0.05 mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

In the same microreactor with the previous procedures there are charged 8.0 g amorphous BPO4 calcined at 170° C., 8.0 g hydroquinone and 7.9 g dimethylether, at a weight ratio 1/1/1. The hydroquinone conversion is 52% by moles, the yield to methyl hydroquinone 45% by moles and the selectivity to methyl hydroquinone 87% by moles. The gas-chromatographic analysis of the products gave the following result:
[Compound]
Name
BPO4
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
7.9 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylhydroquinone
Reactant of Route 2
Methylhydroquinone
Reactant of Route 3
Methylhydroquinone
Reactant of Route 4
Methylhydroquinone
Reactant of Route 5
Reactant of Route 5
Methylhydroquinone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methylhydroquinone
Customer
Q & A

A: Methylhydroquinone (2-methylhydroquinone) has the molecular formula C₇H₈O₂ and a molecular weight of 124.14 g/mol. []

A: Yes, various studies employ techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to characterize this compound. [, , , ]

A: Research on this compound often involves its generation and reactivity in specific media, such as acidic solutions or during photooxidation experiments. [, ] Stability under specific conditions is typically addressed within the context of the study.

A: While not a catalyst itself, this compound plays a role in reactions involving enzymes like manganese-dependent peroxidase (MnP). MnP catalyzes the reduction of cytochrome c in the presence of hydrogen peroxide, Mn(II)-tartrate, and this compound, with the reaction relying on the formation of benzosemiquinone from this compound. []

A: Studies comparing hydroquinone and this compound demonstrate the influence of substituents. For example, in the photooxidation of cresols using zinc oxide, both compounds yield different product distributions, indicating the impact of the methyl group on the reaction pathway. [] Additionally, research on all-trans-retinal (RAL) photoreactivity shows varying rate constants for its reaction with hydroquinone, this compound, and other substituted hydroquinones, highlighting the impact of substituent size and electronics on reactivity. [, ]

A: Research suggests that bacterial dioxygenases exhibit varying substrate specificity for hydroquinone and this compound. [, ] This difference implies that even a small structural change like the addition of a methyl group can significantly impact enzyme-substrate interactions.

A: Studies indicate that this compound can induce oxidative DNA damage in vitro, particularly in the presence of copper ions. This damage is linked to potential carcinogenic and reproductive toxicity. [, ] Research in rats suggests that this compound contributes to toluene-induced reproductive toxicity by causing oxidative damage to spermatozoa. []

A: While not as widely studied as other phenolic compounds, research shows that this compound is a byproduct of o-cresol degradation during ozonation, a wastewater treatment process. [] This finding suggests the need to consider its potential presence and impact on the environment.

A: Research often explores the use of modified hydroquinones for different purposes. For example, studies investigate the synthesis and properties of polymers containing this compound alongside other monomers. [, , ] These investigations highlight the ongoing search for materials with tailored properties, potentially serving as alternatives in certain applications.

A: Common techniques used to characterize and quantify this compound include high-performance liquid chromatography (HPLC), gas chromatography (GC), UV-Vis spectroscopy, and electrochemical methods. [, , , ] These tools allow researchers to analyze its presence, concentration, and reactivity in various settings.

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